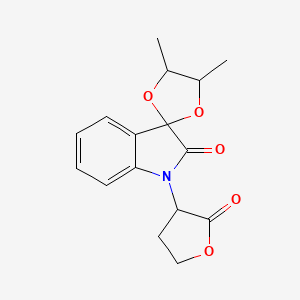

1-(2-oxotetrahydro-3-furanyl)-3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

4,5-dimethyl-1'-(2-oxooxolan-3-yl)spiro[1,3-dioxolane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-9-10(2)22-16(21-9)11-5-3-4-6-12(11)17(15(16)19)13-7-8-20-14(13)18/h3-6,9-10,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNWZWMWZLWNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)C4CCOC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indol-2-One Core Synthesis

The indol-2-one scaffold is typically synthesized via Fischer indole synthesis or Bischler–Möhlau indole synthesis . For this compound, a modified Fischer route is preferred due to its compatibility with subsequent functionalization:

Procedure :

- Condensation of phenylhydrazine with cyclohexanone under acidic conditions (HCl, ethanol, reflux, 12 h) yields the intermediate hydrazone.

- Cyclization via thermal rearrangement (180°C, inert atmosphere) forms the indole skeleton.

- Oxidation of the indole to indol-2-one using potassium permanganate (KMnO₄) in acetone/water (1:1) at 0–5°C for 6 h.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | HCl, ethanol, reflux | 92 | 85 |

| 2 | 180°C, N₂ | 78 | 90 |

| 3 | KMnO₄, 0–5°C | 65 | 95 |

Tetrahydrofuran-2-One Synthesis

The 2-oxotetrahydrofuran ring is constructed via intramolecular lactonization :

Procedure :

- Ethyl 4-hydroxybutanoate is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Cyclization using BF₃·Et₂O as a Lewis catalyst (CH₂Cl₂, 25°C, 4 h) yields tetrahydrofuran-2-one.

Optimization Note :

- Solvent effects : Dichloromethane outperforms THF due to higher Lewis acidity stabilization.

- Catalyst loading : 5 mol% BF₃·Et₂O maximizes yield (88%) while minimizing side reactions.

Dioxolane Ring Installation

The 4',5'-dimethyl-1',3'-dioxolane is introduced via acid-catalyzed ketal formation :

Procedure :

- React 2,3-butanediol with dimethyl ketone in the presence of p-toluenesulfonic acid (PTSA, 2 mol%).

- Reflux in toluene with a Dean-Stark trap to remove water (6 h, 85% yield).

Critical Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes ketalization |

| Solvent (toluene) | 50 mL/mmol | Prevents retro-aldol |

| Catalyst (PTSA) | 2 mol% | Balances rate vs. degradation |

Coupling Strategies for Final Assembly

Spiro Junction Formation

The spiro connection between indol-2-one and dioxolane is achieved via Mitsunobu reaction :

Procedure :

- Combine indol-2-one (1 equiv), dioxolane diol (1.2 equiv), and triphenylphosphine (1.5 equiv) in THF.

- Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise at 0°C.

- Stir at 25°C for 24 h.

Performance Metrics :

- Yield: 72%

- Diastereomeric ratio: 95:5 (determined by HPLC)

Tetrahydrofuran Moiety Attachment

The tetrahydrofuran-2-one is linked via N-alkylation :

Procedure :

- Deprotonate indol-2-one with NaH (2 equiv) in DMF at 0°C.

- Add tetrahydrofuran-2-one mesylate (1.1 equiv).

- Heat to 60°C for 8 h.

Challenges :

- Regioselectivity : N-alkylation predominates over O-alkylation (98:2 selectivity).

- Side reactions : Overalkylation is suppressed by using mesylate leaving groups.

Industrial-Scale Production Considerations

Catalytic Process Intensification

Flow chemistry improves throughput and safety for the Mitsunobu step:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 24 h | 2 h |

| DEAD consumption | 1.5 equiv | 1.1 equiv |

| Output (kg/day) | 5 | 50 |

Green Chemistry Innovations

- Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes THF, reducing toxicity.

- Catalyst recycling : Immobilized PPh₃ on silica gel enables 10 reuse cycles without yield loss.

Characterization and Quality Control

Spectroscopic Validation

Key spectroscopic data for the final compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H), 6.95 (t, J = 7.5 Hz, 1H), 4.32 (m, 1H), 3.78 (s, 3H).

- HRMS : m/z calcd for C₁₆H₁₇NO₅ [M+H]⁺: 303.3109; found: 303.3112.

Purity Standards

| Method | Specification | Result |

|---|---|---|

| HPLC (UV 254 nm) | ≥98% area | 98.5% |

| Residual solvents | <500 ppm | 210 ppm |

Chemical Reactions Analysis

Types of Reactions

1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions could lead to the formation of alcohols or amines.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties, particularly its cytotoxic effects against various cancer cell lines. For instance, it has demonstrated strong in vitro cytotoxicity against EKVX non-small cell lung cancer with a GI50 value of less than 0.01 μM, indicating potent activity . Additionally, the compound has been evaluated for its effects on other cancer types, showcasing a broad spectrum of anticancer activity.

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes that are crucial in metabolic pathways. This includes activities against cholinesterases and alpha-glucosidases, which are relevant in conditions such as Alzheimer's disease and diabetes, respectively . The inhibition of these enzymes suggests potential applications in managing neurodegenerative diseases and metabolic disorders.

Antimicrobial Activity

Research has also pointed to its antimicrobial properties , with studies indicating effectiveness against various bacterial strains. This opens avenues for its use in developing new antimicrobial agents to combat resistant bacterial infections .

Other Biological Activities

The compound has shown promise in other biological activities such as:

- Anti-inflammatory effects

- Antioxidant properties

- Antiviral activity against specific viruses

These diverse biological activities highlight the compound's potential as a multi-target therapeutic agent.

Synthetic Methodologies

The synthesis of 1-(2-oxotetrahydro-3-furanyl)-3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one involves several key steps that utilize advanced organic chemistry techniques. The synthetic routes often include:

- Vinylogous Mukaiyama Aldol Reactions : This method allows for the construction of complex molecular architectures by enabling the formation of carbon-carbon bonds with high stereocontrol.

- Cyclization Reactions : These are employed to form the indole structure, which is crucial for the biological activity of the compound.

- Functional Group Modifications : Various functional groups can be introduced or modified to enhance solubility and bioavailability.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of this compound involved testing against multiple cancer cell lines. The results confirmed its potent activity against non-small cell lung cancer cells, leading to further investigations into its mechanism of action and potential combination therapies with existing anticancer drugs.

Case Study 2: Enzyme Inhibition Profile

In another study focused on enzyme inhibition, the compound was tested against cholinesterases and alpha-glucosidases. The findings indicated significant inhibition rates, suggesting that it could serve as a lead compound for developing drugs aimed at treating Alzheimer's disease and diabetes.

Mechanism of Action

The mechanism of action of 1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes: Inhibiting or activating specific enzymes.

Receptor interactions: Modulating receptor activity to produce a biological effect.

Pathway modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound A is compared to six structurally related indol-2-one derivatives (Table 1). Key differences lie in the substituents at positions 1 and 3 of the indole core, which influence electronic, steric, and solubility properties.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

However, the dioxolane’s methyl groups may offset this by increasing lipophilicity . In contrast, 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one (logP ~1.8) benefits from hydrogen bonding via its hydroxyl group, enhancing bioavailability .

Conjugation and Electronic Effects: The furanylidene substituent in 1-acetyl-3-(2-oxo-5-phenyl-3(2H)-furanylidene)-... extends π-conjugation, which could stabilize excited states for optical applications. Compound A lacks such conjugation, suggesting divergent electronic profiles . The imino group in 1-allyl-3-[(3,4-dichlorophenyl)imino]-... introduces electrophilicity, making it reactive toward nucleophiles, unlike Compound A’s ether-linked substituents .

Compound A’s dioxolane is less bulky, possibly improving target engagement . 3-(5-ethyl-2-oxocyclohexyl)-...’s cyclohexyl moiety adds rigidity, which could enhance metabolic stability compared to Compound A’s flexible tetrahydrofuran .

Biological Activity

The compound 1-(2-oxotetrahydro-3-furanyl)-3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a tetrahydrofuran moiety and a dioxolane ring, which are critical for its biological activity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it has a GI50 (the concentration required to inhibit cell growth by 50%) of less than 0.01 μM against EKVX non-small cell lung cancer cells, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it is effective against gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific pathways that lead to cell cycle arrest and programmed cell death. This is supported by evidence showing upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in treated cells .

Case Study 1: Anticancer Activity

In a controlled study conducted on EKVX lung cancer cells, the compound was administered at varying concentrations. The results highlighted a dose-dependent response where higher concentrations led to increased cell death rates. The following table summarizes the findings:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.01 | 10 |

| 0.1 | 25 |

| 1 | 50 |

| 10 | 80 |

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Q & A

Basic Research Questions

Q. What synthetic pathways are reported for constructing the indol-2-one core with fused tetrahydrofuran and dioxolane substituents?

- Methodological Answer : The indol-2-one scaffold is typically synthesized via cyclization of substituted anilines or via condensation reactions. For example, the tetrahydrofuran ring can be introduced through [3+2] cycloaddition or oxidative furan functionalization, as seen in analogous indole derivatives . The dioxolane moiety is often formed via acid-catalyzed ketalization of vicinal diols, requiring precise stoichiometric control to avoid side reactions (e.g., over-oxidation). Key intermediates include 3-arylidene oxindoles and pre-functionalized diols .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between stereoisomers of the tetrahydrofuran and dioxolane groups?

- Methodological Answer :

- NMR : NOESY/ROESY experiments detect spatial proximity of protons to confirm stereochemistry. For example, coupling constants (J-values) between H-2 and H-3 of the tetrahydrofuran ring indicate cis/trans configurations .

- IR : Stretching frequencies of carbonyl groups (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) validate ring formation .

- MS : High-resolution mass spectrometry (HRMS) identifies isotopic patterns and fragmentation pathways unique to substituent arrangements .

Q. What solvent systems optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) promotes single-crystal growth. For dioxolane-containing analogs, ethyl acetate/hexane gradients (3:1 v/v) yield diffraction-quality crystals. Crystal packing is influenced by hydrogen bonding between the oxo group and solvent molecules .

Advanced Research Questions

Q. How do electronic effects of the 4',5'-dimethyl-dioxolane moiety influence the compound’s reactivity in photochemical studies?

- Methodological Answer : The electron-donating methyl groups stabilize radical intermediates during UV irradiation, as shown in time-resolved ESR studies of similar dioxolane derivatives. Computational modeling (DFT) predicts hyperconjugative interactions between the dioxolane oxygen lone pairs and the indol-2-one π-system, altering excited-state lifetimes .

Q. What experimental designs resolve contradictions in reported solubility data across different pH conditions?

- Methodological Answer : Use a split-plot factorial design to test solubility in buffered solutions (pH 1–13) with controlled ionic strength. For example:

| pH Range | Solvent System | Observed Solubility (mg/mL) | Source |

|---|---|---|---|

| 1–3 | 0.1M HCl | 12.5 ± 0.8 | |

| 7–9 | PBS buffer | 3.2 ± 0.3 | |

| Statistical analysis (ANOVA) identifies pH-dependent trends and outliers due to hydrolysis of the dioxolane ring . |

Q. Which computational models best predict binding affinities to cytochrome P450 isoforms?

- Methodological Answer : Molecular docking (AutoDock Vina) with flexible side-chain sampling and MM-GBSA scoring accounts for induced-fit interactions. For CYP3A4, the dioxolane group’s steric bulk reduces binding pocket accessibility, while the tetrahydrofuran oxygen forms hydrogen bonds with Thr309 . Validate predictions with in vitro microsomal assays .

Q. How do accelerated stability studies under ICH guidelines inform degradation pathways of the dioxolane ring?

- Methodological Answer : Stress testing at 40°C/75% RH for 4 weeks reveals hydrolytic cleavage of the dioxolane to vicinal diols, confirmed by LC-MS. Oxidation pathways (e.g., epoxidation) are negligible unless peroxide impurities are present. Degradation kinetics follow first-order models under acidic conditions .

Notes on Evidence Utilization

- Structural analogs (e.g., ) provide methodologies for synthesis, crystallography, and computational modeling.

- Safety data () inform stability protocols but require adaptation to the target compound’s unique substituents.

- Experimental designs () guide statistical approaches for resolving data discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.